1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Description
Fourier Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes (cm⁻¹):
| Functional Group | Absorption Range | Assignment |
|---|---|---|
| N–H (hydrazide) | 3250–3300 | Stretching |
| C=O (carbonyl) | 1680–1700 | Stretching |
| C–F (CF₃) | 1120–1170 | Asymmetric stretching |
| C–Br | 550–600 | Stretching |
The absence of a broad O–H stretch (2500–3500 cm⁻¹) confirms the keto tautomer predominance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.12 | s | 1H | Hydrazide NH |
| 8.21 | s | 1H | Pyrazole C–H |
| 7.52–7.67 | m | 4H | Aromatic C–H (Br-C₆H₄) |
| δ (ppm) | Assignment |
|---|---|
| 161.4 | Carbonyl (C=O) |
| 144.2 | Pyrazole C–CF₃ |
| 121.8 | CF₃ (q, J = 288 Hz) |
| 131.5 | Aromatic C–Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy
In ethanol, the compound shows λmax at 272 nm (π→π* transition, pyrazole ring) and 290 nm (n→π* transition, carbonyl group). Molar absorptivity (ε) values exceed 10⁴ L·mol⁻¹·cm⁻¹, indicating strong electronic conjugation.
Mass Spectrometric Profiling and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 349.0281 ([M+H]⁺, calculated 349.0284 for C₁₁H₈BrF₃N₄O). Key fragmentation pathways include:
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 231.1 | [C₇H₄BrN₂]⁺ | Loss of CF₃CONHNH₂ |
| 185.0 | [C₆H₄Br]⁺ | Cleavage of pyrazole ring |
| 128.9 | [CF₃]⁺ | Trifluoromethyl detachment |
Isotopic patterns for bromine (¹:¹ ratio for [M]⁺ and [M+2]⁺) and carbon/nitrogen are consistent with theoretical predictions.
Comparative Analysis of Tautomeric Forms
The compound exhibits keto-enol tautomerism , with computational studies (DFT/B3LYP/6-311++G) showing the keto form is **12.3 kcal/mol more stable than the enol form. Key stabilizing factors:
- Electron-withdrawing effects : The trifluoromethyl group destabilizes the enol form by reducing electron density on the pyrazole ring.
- Intramolecular hydrogen bonding : N–H⋯O=C interaction in the keto form lowers energy by 4.7 kcal/mol.
- Crystal packing forces : X-ray data show no enol-derived hydroxyl groups, confirming keto dominance in the solid state.
Tautomeric equilibrium in solution (DMSO-d₆) was analyzed via variable-temperature NMR, revealing a 95:5 keto:enol ratio at 298 K.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N4O/c12-6-1-3-7(4-2-6)19-9(11(13,14)15)8(5-17-19)10(20)18-16/h1-5H,16H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQIFDVHKADMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618090-98-5 | |
| Record name | 1-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 4-Bromophenylhydrazine with 1,3-Dicarbonyl Compounds
A common approach starts with the condensation of 4-bromophenylhydrazine and a 1,3-dicarbonyl compound containing a trifluoromethyl group. This reaction forms the pyrazole ring with the desired substituents.
- The reaction is typically carried out in ethanol or methanol under reflux or microwave heating.
- Acidic conditions (e.g., sulfuric acid or hydrochloric acid) are often used to catalyze the cyclocondensation.
- Microwave-assisted synthesis has been shown to dramatically reduce reaction times from days to minutes while improving yields (up to 82-98%).
Microwave-Assisted and Continuous Flow Synthesis
Dehydration and Aromatization
- The intermediate formed after cyclocondensation often exists as a 4,5-dihydro-5-hydroxy-pyrazole.
- Complete dehydration to the aromatic pyrazole requires elevated temperatures (up to 160-205 °C) and acidic conditions (e.g., addition of concentrated HCl).
- Reaction times vary from a few minutes under microwave conditions to several hours under conventional heating.
Introduction of the Carbohydrazide Group
Conversion of Pyrazole-4-Carboxylate to Carbohydrazide
- The pyrazole-4-carboxylate ester derivative is typically converted to the carbohydrazide by reaction with hydrazine hydrate.
- This step involves nucleophilic substitution of the ester group by hydrazine, yielding the carbohydrazide functionality.
- The reaction is usually performed in ethanol or another suitable solvent under reflux conditions for several hours.
Alternative Amidation Routes
- Amidation can also be achieved via Pd-catalyzed Buchwald–Hartwig amidation using appropriate amine sources and carboxylic acid derivatives.
- This method allows for diversity in the amide substituents and can be integrated into the synthetic sequence after pyrazole formation.
Representative Experimental Procedure (Based on Literature)
Analytical Characterization Supporting Preparation
- IR Spectroscopy: Characteristic bands for NH (around 3450 cm⁻¹), C=O (around 1695-1703 cm⁻¹), and aromatic C-H stretching confirm functional groups.
- NMR Spectroscopy: ^1H and ^13C NMR data confirm the substitution pattern on the pyrazole and phenyl rings, including signals for trifluoromethyl groups and carbohydrazide protons.
- Elemental Analysis: Confirms the molecular formula and purity of the synthesized compound.
- X-ray Crystallography: Occasionally used to confirm the structure of intermediates or final products.
Summary of Key Research Findings
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional methods.
- Acid catalysis is essential for efficient cyclocondensation and dehydration steps.
- The use of 4-bromophenylhydrazine as a starting material is effective for introducing the bromophenyl substituent.
- Hydrazine hydrate is the reagent of choice for converting esters to carbohydrazides.
- Continuous flow synthesis offers scalability and reproducibility advantages.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may offer advantages over existing treatments.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Physicochemical and Analytical Data Comparison
Biological Activity
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide, typically under conditions that enhance yield and purity. The synthesis pathway often employs microwave-assisted techniques to optimize reaction times and improve product quality.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group enhances the compound's interaction with microbial targets, leading to increased efficacy .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have shown that compounds within this class can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The structural characteristics of this compound contribute to its effectiveness against certain types of tumors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The bromophenyl and trifluoromethyl substitutions are key contributors to the compound's potency. The electron-withdrawing effects of the trifluoromethyl group enhance lipophilicity and improve membrane permeability, facilitating better interaction with biological targets .
Case Studies
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| Selvam et al. | Various pyrazole derivatives | Anti-inflammatory | 61–85% TNF-α inhibition at 10 µM |
| Burguete et al. | 1,5-diaryl pyrazoles | Antimicrobial | Significant activity against E. coli and S. aureus |
| Chovatia et al. | Pyrazole derivatives | Antitubercular | Promising results against MTB strain H37Rv |
Q & A
Q. What are the established synthetic routes for 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated ketones or aldehydes. For example, reacting 1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl derivatives with aromatic aldehydes under acidic conditions (e.g., phosphorous oxychloride) yields pyrazole carbohydrazides. Optimization includes controlling temperature (e.g., 120°C for cyclization) and solvent polarity (DMSO for polar intermediates). Purification via column chromatography ensures product integrity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
X-ray crystallography is the gold standard for resolving 3D structures, as demonstrated for related pyrazole derivatives (e.g., bond angles, dihedral angles between aromatic rings). Complementary techniques include:
Q. What solvent systems are suitable for photophysical studies of this compound?
Polar aprotic solvents like DMSO are preferred due to the compound’s limited solubility in non-polar media. Emission spectra in DMSO show λmax at ~356 nm, attributed to π→π* transitions in the pyrazole core. Solvent polarity effects on Stokes shifts should be quantified using the Lippert-Mataga equation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and nucleophilic/electrophilic sites. For example, the trifluoromethyl group lowers LUMO energy, enhancing electrophilicity. Molecular electrostatic potential (MEP) maps identify regions prone to hydrogen bonding or π-π stacking .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or crystal packing forces not modeled in simulations. Remedies include:
Q. How does structural modification (e.g., substituent variation) impact biological activity?
Systematic SAR studies reveal that electron-withdrawing groups (e.g., -Br, -CF₃) enhance antimicrobial or antitubulin activity. For instance, replacing the 4-bromophenyl group with 4-methoxyphenyl reduces antitubercular efficacy by 50% (IC50 shift from 2.1 µM to 4.3 µM). Docking studies (AutoDock Vina) correlate activity with binding affinity to targets like σ₁ receptors .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Disorder in trifluoromethyl or bromophenyl groups requires anisotropic displacement parameter (ADP) constraints. SHELXL refinement with TWIN/BASF commands resolves twinning in orthorhombic crystals (space group P212121). Hydrogen bonding networks (e.g., N-H⋯O interactions) are validated using PLATON’s ADDSYM algorithm .
Q. How can in vitro assays differentiate between cytotoxic and cytostatic effects of this compound?
- MTT/Proliferation assays : IC50 < 10 µM indicates cytotoxicity, while G0/G1 cell cycle arrest (flow cytometry) suggests cytostatic effects.
- Caspase-3/7 activation : Apoptosis confirms cytotoxicity.
- hCA I/II inhibition assays : IC50 values < 1 µM correlate with anticancer activity via carbonic anhydrase modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
